molecular formula C42H31NO7 B11699266 2-(1,3-benzodioxol-5-yl)-5,6-bis(4-methoxyphenyl)-4,7-diphenyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3,8(2H)-trione

2-(1,3-benzodioxol-5-yl)-5,6-bis(4-methoxyphenyl)-4,7-diphenyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3,8(2H)-trione

Cat. No.: B11699266
M. Wt: 661.7 g/mol
InChI Key: ZYRBVNKMEVBWHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,3-Benzodioxol-5-yl)-8,9-bis(4-methoxyphenyl)-1,7-diphenyl-4-azatricyclo[5210~2,6~]dec-8-ene-3,5,10-trione is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-benzodioxol-5-yl)-8,9-bis(4-methoxyphenyl)-1,7-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione typically involves multiple steps. One common approach is the use of palladium-catalyzed cross-coupling reactions to form the core structure, followed by functional group modifications to introduce the benzodioxole and methoxyphenyl groups. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and bases like potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Benzodioxol-5-yl)-8,9-bis(4-methoxyphenyl)-1,7-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl groups using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium catalyst

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(1,3-Benzodioxol-5-yl)-8,9-bis(4-methoxyphenyl)-1,7-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an anticancer agent due to its ability to interact with cellular targets.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(1,3-benzodioxol-5-yl)-8,9-bis(4-methoxyphenyl)-1,7-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or proteins involved in cell proliferation, leading to anticancer effects. The compound’s structure allows it to bind to these targets with high affinity, disrupting their normal function.

Comparison with Similar Compounds

Similar Compounds

  • **4-(1,3-Benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2-(4-methoxyphenyl)-3-pyrrolidinecarboxylic acid
  • 1-Benzodioxol-5-yl-3-N-fused heteroaryl indoles

Uniqueness

4-(1,3-Benzodioxol-5-yl)-8,9-bis(4-methoxyphenyl)-1,7-diphenyl-4-azatricyclo[5210~2,6~]dec-8-ene-3,5,10-trione is unique due to its tricyclic structure and the presence of multiple functional groups

Properties

Molecular Formula

C42H31NO7

Molecular Weight

661.7 g/mol

IUPAC Name

4-(1,3-benzodioxol-5-yl)-8,9-bis(4-methoxyphenyl)-1,7-diphenyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5,10-trione

InChI

InChI=1S/C42H31NO7/c1-47-30-18-13-25(14-19-30)34-35(26-15-20-31(48-2)21-16-26)42(28-11-7-4-8-12-28)37-36(41(34,40(42)46)27-9-5-3-6-10-27)38(44)43(39(37)45)29-17-22-32-33(23-29)50-24-49-32/h3-23,36-37H,24H2,1-2H3

InChI Key

ZYRBVNKMEVBWHM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C3(C4C(C2(C3=O)C5=CC=CC=C5)C(=O)N(C4=O)C6=CC7=C(C=C6)OCO7)C8=CC=CC=C8)C9=CC=C(C=C9)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.